Tris(2-chloroethyl) phosphate

Catalog No.
S588214
CAS No.
115-96-8
M.F
C6H12Cl3O4P
C6H12Cl3O4P
(ClCH2CH2O)3PO
M. Wt
285.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-chloroethyl) phosphate

CAS Number

115-96-8

Product Name

Tris(2-chloroethyl) phosphate

IUPAC Name

tris(2-chloroethyl) phosphate

Molecular Formula

C6H12Cl3O4P
C6H12Cl3O4P
(ClCH2CH2O)3PO

Molecular Weight

285.5 g/mol

InChI

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2

InChI Key

HQUQLFOMPYWACS-UHFFFAOYSA-N

SMILES

C(CCl)OP(=O)(OCCCl)OCCCl

Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992)
In water, 7.82X10+3 mg/L at 20 °C
In water, 7,000 mg/L, temp not specified.
Insoluble in benzene. Soluble in most organic solvents.
Slightly soluble in carbon tetrachloride
Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons.
Solubility in water, g/100ml at 20 °C: 0.78 (very poor)

Synonyms

2-Chloroethanol Phosphate; 3CF; Amgard TCEP; CLP; Celluflex CEF; Disflamoll TCA; Fyrol CEF; Fyrol CF; Genomoll P; NSC 3213; Niax 3CF; Tri(chloroethyl) Phosphate; Tri(β-chloroethyl)phosphate; Tris(2-chloroethyl)orthophosphate; Tri(2-chloroethyl)phosph

Canonical SMILES

C(CCl)OP(=O)(OCCCl)OCCCl

Tris(2-chloroethyl) phosphate is an organophosphate compound with the chemical formula C₆H₁₂Cl₃O₄P and a molecular weight of 285.49 g/mol. It is commonly used as a flame retardant due to its ability to inhibit combustion processes. The compound is classified under several names, including tris(β-chloroethyl) phosphate and tris(2-chloroethyl) orthophosphate. Tris(2-chloroethyl) phosphate is a colorless, viscous liquid at room temperature and has a melting point of less than -70 °C. It decomposes at temperatures above 320 °C, producing hydrogen chloride and phosphorous oxides, making it hazardous under certain conditions .

The mechanism of action for TCEP's flame retardancy is not fully understood but likely involves several processes []:

  • Phosphorylation: TCEP might react with combustible materials, creating a phosphate layer that limits oxygen availability and hinders combustion.
  • Plasticization: TCEP can act as a plasticizer, increasing the flexibility and reducing the flammability of polymers.
  • Decomposing action: During burning, TCEP may decompose releasing non-combustible gases, diluting flammable species.

TCEP is classified as a substance of very high concern by the European Union due to its suspected reproductive toxicity. Studies suggest potential health risks including:

  • Neurological effects: Exposure may cause nerve damage and behavioral changes.
  • Reproductive effects: May impair fertility in males and females.
  • Developmental effects: Potential for birth defects in exposed fetuses.
  • Kidney effects: Damage to the kidneys has been observed in animal studies.
  • Cancer: Limited evidence suggests a possible link to cancer.

TCEP is also harmful if swallowed and is toxic to aquatic organisms [].

Flame Retardant Mechanism:

TCEP was initially studied for its flame retardant properties. Researchers investigated how it interacts with burning materials to suppress flame spread and ignition. Studies using various techniques like thermogravimetric analysis (TGA) and cone calorimetry explored the mechanisms behind TCEP's flame retardancy, including its ability to act in the gas phase and condensed phase [, ].

Potential Alternative Plasticizer:

TCEP's plasticizing properties have also been explored as a potential alternative to other plasticizers, particularly in the context of polyvinyl chloride (PVC). Research has focused on understanding its impact on the physical and mechanical properties of PVC, such as flexibility and durability []. However, concerns regarding its potential health risks have limited its widespread adoption as a plasticizer replacement.

Environmental Fate and Transport:

Scientific studies have investigated the environmental behavior of TCEP. Researchers have examined its persistence, degradation pathways, and potential for bioaccumulation in various environmental compartments, including soil, water, and sediment []. This information is crucial for assessing the potential environmental risks associated with TCEP exposure.

Toxicological Studies:

Due to concerns about potential health risks, TCEP has been the subject of numerous toxicological studies. Researchers have investigated its effects on various organs and systems, including the nervous system, reproductive system, and kidneys. These studies have identified potential adverse effects associated with TCEP exposure, raising concerns about its safety [].

Alternative Flame Retardants and Plasticizers:

With growing awareness of the potential risks associated with TCEP, researchers are actively exploring safer alternatives for flame retardant and plasticizer applications. This research focuses on developing new materials with comparable performance but lower toxicity profiles, contributing to the development of safer and more sustainable products [].

, particularly in the presence of strong bases or oxidants. It reacts with polysulfide and thiophenolate, exhibiting second-order kinetics in these reactions. Additionally, upon thermal decomposition, it can generate by-products such as carbon monoxide, hydrogen chloride, 2-chloroethane, and dichloroethane . The primary synthesis method involves the reaction of phosphorus oxychloride with 2-chloroethanol or ethylene oxide .

The biological activity of tris(2-chloroethyl) phosphate has been a subject of research due to its potential health impacts. It has shown mutagenic effects in bacterial assays, leading to increased mutations in strains of Salmonella typhimurium when exposed to metabolic activation systems derived from rat liver . Furthermore, studies indicate that this compound may be harmful to aquatic organisms and poses risks to human health through environmental exposure .

Tris(2-chloroethyl) phosphate is synthesized primarily through two methods:

  • Reaction with Phosphorus Oxychloride: This method involves reacting phosphorus oxychloride with 2-chloroethanol.
  • Reaction with Ethylene Oxide: An alternative synthesis route involves the reaction of ethylene oxide with phosphorus oxychloride .

Both methods yield tris(2-chloroethyl) phosphate in significant quantities for industrial applications.

Tris(2-chloroethyl) phosphate is widely utilized in various sectors:

  • Flame Retardant: It is primarily used in the manufacture of flame-retardant materials for textiles, plastics, and coatings.
  • Plasticizer: The compound serves as a plasticizer in polymers such as polyvinyl chloride and polyurethane.
  • Industrial Products: It finds applications in electronic devices, paints, adhesives, building materials, and furniture .

The increasing regulation on traditional flame retardants has led to a rise in the use of organophosphate flame retardants like tris(2-chloroethyl) phosphate.

Research indicates that tris(2-chloroethyl) phosphate interacts with various environmental components and biological systems. Studies have demonstrated its presence in groundwater and drinking water sources globally, raising concerns about its environmental persistence and bioaccumulation potential . Furthermore, its interactions with microbial communities have been studied to understand its biotransformation processes in sediment microcosms .

Tris(2-chloroethyl) phosphate shares similarities with other organophosphate compounds but possesses unique characteristics that distinguish it from them. Below is a comparison table highlighting similar compounds:

Compound NameChemical FormulaUnique Characteristics
Tris(1-chloro-2-propyl) phosphateC₉H₁₂Cl₃O₄PUsed primarily as a plasticizer; less water-soluble
Tris(2-ethylhexyl) phosphateC₂₄H₅₁O₄PHigher viscosity; commonly used in PVC applications
Tri-n-butyl phosphateC₁₂H₂₇O₄PNon-halogenated; used as a solvent and plasticizer

Tris(2-chloroethyl) phosphate is unique due to its high water solubility (>7000 μg/L at 25 °C), making it more mobile in aquatic environments compared to similar compounds .

Physical Description

Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992)
A clear liquid with a slight odor; [HSDB]
COLOURLESS-TO-YELLOW LIQUID.

Color/Form

Clear, transparent liquid
Low viscosity liquid

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

283.953879 g/mol

Monoisotopic Mass

283.953879 g/mol

Boiling Point

626 °F at 760 mmHg (NTP, 1992)
330 °C
BP: 210-220 °C

Flash Point

450 °F (NTP, 1992)
216 °C (Cleveland open cup)
232 °C (450 °F) (Closed cup)
202 °C c.c.

Heavy Atom Count

14

Vapor Density

Relative vapor density (air = 1): 9.8

Density

1.425 at 68 °F (NTP, 1992) - Denser than water; will sink
1.39 g/cu cm at 25 °C
Relative density (water = 1): 1.4

LogP

1.44 (LogP)
log Kow = 1.78
log Kow = 1.43
1.78

Odor

Low odor

Decomposition

When heated to decomposition it emits very toxic fumes of POx /phosphorous oxides/ and Cl- /chlorides/.
Rapid decomposition occurs above 220 °C.
When heated to decomposition, carbon monoxide, hydrogen chloride, phosphorus oxides, phosphine and for phosgene may be released

Melting Point

less than -76 °F (NTP, 1992)
-55 °C
-51 °C

UNII

32IVO568B0

Related CAS

28205-79-0

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H360F ***: May damage fertility [Danger Reproductive toxicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Tris(2-chloroethyl) phosphate is a clear liquid with a slight odor. It is soluble in water. USE: Tris(2-chloroethyl) phosphate is used in rigid polyurethane and polyisocyanurate foams. It is used in carpet backing, flame-laminated and rebounded flexible foam and flame-retardant coatings. Tris(2-chloroethyl) phosphate is used in adhesives, cast acrylic sheet and wood-resin composites such as particle board. EXPOSURE: Exposure to tris(2-chloroethyl) phosphate can be from inhalation of ambient air, ingestion of food and drinking water, and dermal contact with products containing tris(2-chloroethyl) phosphate. If tris(2-chloroethyl) phosphate is released to the environment it will rapidly break down in air. It will have moderate mobility in soil and will bind with particles in water. It will volatilize from moist soil and water surfaces. It is not expected to build up in aquatic organisms. It will be broken down in water by hydrolysis. Tris(2-chloroethyl) phosphate may be broken down by microbes, but very slowly. RISK: The potential for tris(2-chloroethyl) phosphate to produce toxic effects in humans has not been studied. In animals, tris(2-chloroethyl) phosphate administered at high doses has resulted in brain lesions and convulsive activity. The International Agency for Research on Cancer has stated that the carcinogenicity of tris(2-chloroethyl) phosphate in humans is not classifiable. This is based on inadequate evidence in experimental animals and no data in humans for the carcinogenicity of tris(2-chloroethyl) phosphate. The potential for tris(2-chloroethyl) phosphate to cause cancer in humans has not been assessed by the EPA IRIS program or the U.S. National Toxicology Program. (SRC)

MeSH Pharmacological Classification

Flame Retardants

Mechanism of Action

The present study was conducted to clarify the acute effect of tris(2-chloroethyl)phosphate (TRCP), an organophosphate flame-retardant, on spontaneous ambulatory activity (AA) in male ICR mice and to examine the neurochemical mechanism of this effect. Single dose administration of 200 mg/kg i.p. of TRCP increased AA in ICR mice. Neither the nicotinic cholinergic antagonist mecamylamine (MA) nor the muscarinic cholinergic antagonist scopolamine (SCP) affected the AA response to TRCP. On the other hand, the benzodiazepine agonist diazepam (DZ), the GABAA agonist muscimol (MUS) and the GABAB agonist baclofen (BAC) all attenuated the effect of TRCP. DZ and MUS blocked the increase of AA within the first 10 min after administration of TRCP. These drugs did not attenuate the AA-increasing effect of SCP, suggesting that the mechanism of TRCP action is distinct from that of SCP. MUS and BAC did, but DZ did not, inhibit the AA increasing effect of the dopaminergic agonist apomorphine (APO), suggesting that dopamine is involved in the control of AA, and that GABA can affect AA through interaction with dopaminergic neurons. These results suggest that TRCP acts as a GABA antagonist and not as a cholinergic agonist, and that TRCP increases AA in ICR mice through a GABAergic mechanism.

Vapor Pressure

0.5 mmHg at 293 °F (NTP, 1992)
0.06 [mmHg]
VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value)
VP: 0.5 mm Hg at 145 °C
6.13X10-2 mm Hg at 25 °C
negligible

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

115-96-8
29716-44-7
68411-66-5

Absorption Distribution and Excretion

Tris(2-chloroethyl) phosphate (TRCP) is a flame retardant that has a wide variety of industrial applications. In subchronic studies, oral administration of TRCP to rats and mice has been reported to produce dose-, sex-, and species-dependent lesions in the hippocampal brain region. The present investigation has examined the metabolism, elimination, and regional brain distribution of (14)C TRCP in male and female rats. (14)C TRCP was administered by gavage (0, 175, 350, or 700 mg/kg) and urine, feces, exhaled volatiles, CO2, and selected tissues were collected. Regional brain distribution of (14)C was determined 2 hr following single doses of TRCP to male and female rats, and 24 hr after a single dose and the last of 14 daily doses of TRCP to female rats. Results of these studies indicate that TRCP is readily absorbed from the gastrointestinal tract, distributed to all brain regions, and that metabolism and excretion are nearly complete in 72 hr. Most of the TRCP-derived radioactivity was excreted in urine (up to 85%), with feces, volatiles, and CO2 combined accounting for less than 10% of the dose. Predominant signs of toxicity associated with TRCP administration (350 and 700 mg/kg) were seizures within 2 hr of treatment, when most of the TRCP-derived radioactivity present in brain tissue was in the form of the parent compound. Traces of inextractable (14)C were detected at later times, but this material was not concentrated in brain relative to other tissues. ...
... Elimination of TRCP-derived radioactivity was more rapid in mice, which excreted greater than 70% of an oral dose of 175 mg/kg in urine in 8 hr vs approximately 40% for male or female rats. ...
Material does not appear to be absorbed through the skin.
The distribution and excretion of (14)C-labelled TCEP in 5-week-old male Wistar rats orally dosed with 50 umol/kg body weight. The label was concentrated by various tissues, especially the liver and kidney, during the first 6 hr following administration and then rapidly decreased. Most of the label was excreted by 24 hr and by 168 hr less than 1% remained in tissues. Urine accounted for 96%, feces for 6%, and expired air for 2% of the label.
For more Absorption, Distribution and Excretion (Complete) data for TRIS(2-CHLOROETHYL) PHOSPHATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

... Tris(2-chloroethyl) phosphate (TCEP) ... /was/ incubated with human liver S9 fraction and microsomes. ... TCEP was poorly metabolized into its diester and a product of oxidative dehalogenation. ...
Tris(2-chloroethyl) phosphate (TRCP), a flame retardant, produces a dose-, sex-, and species-dependent lesion in the hippocampal region of the brain following subchronic oral administration. This lesion is more common and more severe in female F344 rats than in male F344 rats, and is not observed in B6C3F1 mice. The present investigation of the metabolism of TRCP was designed to detect sex and species variations that might account for differences in toxicity. Elimination of TRCP-derived radioactivity was more rapid in mice, which excreted greater than 70% of an oral dose of 175 mg/kg in urine in 8 hr vs approximately 40% for male or female rats. However, the metabolic profile of TRCP-derived radioactivity in urine was similar for both species. The major metabolite in female rat urine was identified as bis(2-chloroethyl) carboxymethyl phosphate. This metabolite co-chromatographed with the major metabolite found in both male rat and mouse urine. Two additional metabolites identified in female rat urine were bis(2-chloroethyl) hydrogen phosphate and the glucuronide of bis(2-chloroethyl) 2-hydroxyethyl phosphate. These metabolites also cochromatographed with metabolites found in male rat and mouse urine. TRCP metabolism in rats was not induced or inhibited by nine daily 175 mg/kg doses. Toxicity, as evidenced by seizures, was potentiated in male rats pretreated with inhibitors of aldehyde dehydrogenase.
The hepatic microsomal fraction from male rats, but not female rats, metabolized TCEP. Liver slices and blood plasma, however, of both sexes metabolized the compound, demonstrating that at least part of the metabolism is extramicrosomal. Liver slices and microsomes from both male and female humans metabolized TCEP, but plasma and whole blood did not.
In a study on male B6C3F1 mice, more than 70% of an oral dose of 175 mg (14)C-labelled TCEP/kg body weight was excreted in urine within 8 hr. Identified urinary metabolites of TCEP in mice were bis(2-chloroethyl) carboxymethyl phosphate, bis(2-chloroethyl) hydrogen phosphate and bis(2-chloroethyl) 2-hydroxyethyl phosphate glucuronide.

Wikipedia

Tris(2-chloroethyl)_phosphate

Biological Half Life

0.22 Days

Methods of Manufacturing

Made from a three-to-one mole ratio of ethylene oxide ... and phosphorus oxychloride.

General Manufacturing Information

Ethanol, 2-chloro-, 1,1',1''-phosphate: ACTIVE
Ethanol, 2-chloro-, phosphate (3:1), hydrolyzed: INACTIVE
It is a plasticizer for cellulose cmpd and in them it acts as a flameproofer because of its chlorine content and its phosphoric radical. ... Particularly suitable for manufacture of noninflammable varnishes and plastics, particularly materials based on ethylcellulose, nitrocellulose, and cellulose acetate.
Excellent flameproofer for polyester resins, polyacrylates, and polyurethanes. It is compatible to some extent with polyvinyl chloride, but plasticizing efficiency is low and there is a tendency to exudation. Primary plasticizer must be used together with it.
Compatible with essentially all polymers containing polar groups.

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: tris(2-chloroethyl) phosphate; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.08 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: tris(2-chloroethyl) phosphate; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.08 ug/L.
Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, phosphorus flame photometric detection; Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/

Clinical Laboratory Methods

An analytical method for the determination of 14 organophosphorus flame retardants (OPFRs), including halogenated OPFRs, non-halogenated OPFRs and triphenyl phosphine oxide (TPPO) in biological samples was developed using gas chromatography-mass spectrometry (GC/MS). Biological samples were extracted using microwave-assisted extraction (MAE) with hexane/acetone (1:1, v/v) as the solvent; then, a two-step clean-up technique, gel permeation chromatography (GPC) combined with solid phase extraction (SPE), was carried out before GC/MS analysis. Experimental results showed that the developed method efficiently removed the lipid compounds and co-extract interferences. Moreover, using the relatively "narrow" column (with an i.d. of 10 mm) significantly decreased the elution volume and, therefore, prevented the loss of the most volatile OPFRs, especially trimethyl phosphate (TMP) and triethyl phosphate (TEP). The method detection limits (MDLs) for OPFRs in the biological samples ranged from 0.006 to 0.021 ng g(-1) lw, and the recoveries were in the range of 70.3-111%, except for TMP (38.9-55.6%), with relative standard deviations (RSDs) of less than 14.1%. The developed method was applied to determine the amount of the target OPFRs in biological samples (i.e., fish and domestic birds) that were collected from the Pearl River Delta (PRD) region in southern China. Of the 14 OPFRs, tri-n-butyl phosphate (TnBP), tris(2-chloroethyl) phosphate (TCEP), tris(chloropropyl) phosphate (TCPP) and tributoxyethyl phosphate (TBEP) were present in all of the biological samples that were analyzed, and dominated by TnBP, TCEP and TBEP. The concentrations of OPFRs in the biological samples that were collected from the PRD region were higher than those reported in other locations.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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